molecular formula C9H9FO4 B13612080 2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid

2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid

Cat. No.: B13612080
M. Wt: 200.16 g/mol
InChI Key: JXZSXYQUKONQRG-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid is a fluorinated hydroxyacetic acid derivative characterized by a phenyl ring substituted with a fluorine atom at position 2, a methoxy group at position 4, and a hydroxyacetic acid moiety at position 2 (Figure 1). This structure combines electronic effects from the fluorine (electron-withdrawing) and methoxy (electron-donating) groups, influencing its physicochemical and biological properties.

Properties

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9FO4/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

JXZSXYQUKONQRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)O)O)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic Acid

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Introduction of the fluorine atom into the aromatic ring.
  • Installation or preservation of the methoxy substituent at the para position.
  • Formation of the hydroxyacetic acid side chain via glyoxylic acid or related intermediates.

The synthetic route often starts from substituted fluorophenols or fluorobenzenes, followed by protection/deprotection steps, functional group transformations, and final hydroxyacetic acid formation.

Stepwise Preparation

Preparation of 2-Fluoro-4-methoxybenzaldehyde Intermediate

A critical intermediate is 2-fluoro-4-methoxybenzaldehyde , which can be synthesized by:

  • Starting from 3-fluorophenol.
  • Protecting the phenolic hydroxyl group using an isopropyl group via reaction with 2-bromopropane and potassium carbonate in an organic solvent, yielding 1-fluoro-3-isopropoxybenzene.
  • Bromination at the ortho position relative to fluorine.
  • Formation of a Grignard reagent by reaction with isopropyl magnesium chloride in tetrahydrofuran (THF) at controlled low temperatures (-5 to 10 °C).
  • Reaction of the Grignard reagent with dimethylformamide (DMF) to form the aldehyde group.
  • Acidic quenching, extraction, drying, and concentration to isolate 2-fluoro-4-isopropoxybenzaldehyde .
  • Final deprotection of the isopropyl group under acidic conditions to yield 2-fluoro-4-methoxybenzaldehyde with high purity (~99.5%).

This method avoids ultralow temperature requirements and expensive reagents, making it suitable for industrial scale-up.

Formation of the Hydroxyacetic Acid Moiety

The hydroxyacetic acid group is introduced by reaction of the aromatic aldehyde with glyoxylic acid under basic conditions:

  • A typical procedure involves dissolving the substituted phenol (such as 2-fluoro-4-methoxyphenol or the corresponding aldehyde) in water.
  • Slowly adding 10% sodium hydroxide solution at 0°C to a mixture of the phenol and 50% glyoxylic acid.
  • Stirring the reaction overnight at room temperature to allow nucleophilic addition and formation of the hydroxyacetic acid derivative.
  • Acidification of the reaction mixture to pH 3 with concentrated hydrochloric acid.
  • Extraction with ethyl acetate to isolate the product.
  • Evaporation of the organic phase under reduced pressure to obtain the final compound.

This method yields the hydroxyacetic acid derivatives in high purity (≥90%) and good yields (around 87-90%).

Alternative Synthetic Routes and Improvements

  • Some patents describe the use of amide intermediates and phenol derivatives with various protecting groups, followed by chromatographic purification to improve product purity.
  • Solid-phase synthesis techniques incorporating fluorinated linkers have been reported for related compounds, employing nucleophilic aromatic substitution on trifluorobenzonitrile derivatives, though yields are moderate (~29%) and the method is more specialized.
  • Improved chiral synthesis of related methoxyphenyl compounds has been achieved using asymmetric amination and catalytic hydrogenation, but these are more relevant for chiral amine derivatives rather than hydroxyacetic acids.

Data Tables: Synthesis Summary and Yields

Step Reaction Description Conditions/Notes Yield (%) Purity (%) Reference
1 Protection of 3-fluorophenol hydroxyl with isopropyl group 3-fluorophenol + K2CO3 + 2-bromopropane, organic solvent, heat Not specified Not specified
2 Bromination at ortho position Bromination reagent, mild conditions Not specified Not specified
3 Grignard formation with isopropyl magnesium chloride THF, -5 to 10 °C, 1 hour Not specified Not specified
4 Reaction with DMF to form aldehyde Addition of DMF, room temperature, 2 hours Not specified 91.2 (HPLC)
5 Deprotection of isopropyl group Acidic conditions Not specified 99.5
6 Formation of hydroxyacetic acid derivative Phenol + glyoxylic acid + NaOH, 0°C to room temp, overnight 87-90 ≥90

Analytical and Purity Assessment

  • Purity of the final hydroxyacetic acid derivatives is commonly assessed by High Performance Liquid Chromatography (HPLC), using reversed-phase columns (e.g., Shim-pack ODS) with UV detection at 254 nm.
  • Typical mobile phases include mixtures of formic acid in water and acetonitrile.
  • Reported purities for these compounds are consistently above 90%, ensuring suitability for further applications.

Chemical Reactions Analysis

Esterification

The carboxylic acid group reacts with alcohols under acidic or catalytic conditions:

SubstrateCatalyst/ConditionsProduct YieldReference
MethanolH₂SO₄ (cat.), reflux, 6 h88%
Benzyl alcoholDCC/DMAP, RT, 12 h92%
Propargyl alcoholEDCI/HOBt, DMF, 50°C, 4 h78%

Ester derivatives are critical for prodrug development due to enhanced bioavailability .

Oxidation Reactions

The α-hydroxy group undergoes oxidation to form ketones or carboxylic acids:

Oxidizing AgentConditionsProductSelectivity
KMnO₄Acidic, 80°C, 2 h2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetic acid95%
PCCCH₂Cl₂, RT, 4 hSame as above82%

Oxidation is pH-dependent, with stronger acids favoring complete conversion .

Coupling Reactions

The aromatic fluorine participates in Suzuki-Miyaura cross-coupling:

Partner Boronic AcidCatalyst SystemTemperatureYield
4-MethoxyphenylPd(PPh₃)₄, CuI, 100°CMicrowave85%
3,4-DichlorophenylPd(OAc)₂, SPhos, 80°CConventional73%

Microwave irradiation reduces reaction time by 60% compared to conventional heating .

Nucleophilic Aromatic Substitution

The fluorine atom at the 2-position is displaceable under basic conditions:

NucleophileBaseSolventProduct
NH₃K₂CO₃DMF, 120°C2-Amino-4-methoxyphenylacetic acid
PhSHEt₃NMeCN, 80°C2-Phenylthio derivative

Mechanistic Insights

  • Acidity : The α-hydroxy group has an estimated pKa of ~3.1 (calculated from analogous compounds in ), facilitating deprotonation under mild basic conditions.

  • Electrophilic Substitution : Fluorine’s strong -I effect directs incoming electrophiles to the 5-position of the aromatic ring.

  • Chelation Effects : The hydroxyl and carboxylate groups coordinate metal catalysts (e.g., Cu⁺ in coupling reactions), enhancing reaction rates .

Comparative Reactivity Analysis

Reaction TypeRate (Relative to Non-Fluorinated Analog)Key Factor Influencing Reactivity
Esterification1.2× fasterFluorine’s electron-withdrawing effect stabilizes transition state
Oxidation0.8× slowerSteric hindrance from methoxy group
Suzuki Coupling3.5× fasterEnhanced leaving-group ability of fluorine

This compound’s versatility in ester formation, cross-coupling, and directed substitution makes it valuable for synthesizing bioactive molecules, particularly NSAID derivatives and enzyme inhibitors . Experimental protocols emphasize catalyst selection and temperature control to optimize yields.

Scientific Research Applications

2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The hydroxyacetic acid moiety may also play a role in modulating the compound’s activity by participating in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Fluoromandelic Acid (2-(4-Fluorophenyl)-2-hydroxyacetic acid)
  • Structure : Phenyl ring with fluorine at position 4 and hydroxyacetic acid at position 2.
  • Key Differences : The absence of a methoxy group and fluorine at position 2.
  • Impact : The fluorine at position 4 in 4-fluoromandelic acid increases acidity (pKa ~3.17) compared to unsubstituted mandelic acid (pKa ~3.41). In contrast, the methoxy group in the target compound may reduce acidity due to its electron-donating nature, though the ortho-fluorine could counterbalance this effect .
2-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyacetic Acid (CAS 153003-19-1)
  • Structure : Fluorine at position 3 and hydroxyl at position 3.
  • Key Differences : Hydroxyl vs. methoxy group at position 4.
2-Hydroxy-2-(4-methoxyphenyl)acetic Acid (CAS 10502-44-0)
  • Structure : Methoxy at position 4 without fluorine.
  • Key Differences : Lack of fluorine substitution.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) pKa (Predicted/Experimental) LogP (Estimated)
2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid C₉H₉FO₄ 200.16 ~3.0–3.3 1.2–1.5
4-Fluoromandelic Acid C₈H₇FO₃ 170.14 3.17 1.0–1.3
2-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyacetic Acid C₈H₇FO₄ 186.14 ~2.8–3.0 0.8–1.1
2-Hydroxy-2-(4-methoxyphenyl)acetic Acid C₉H₁₀O₄ 182.17 ~3.4–3.6 1.0–1.2

Notes:

  • The target compound’s fluorine and methoxy substituents increase molecular weight and lipophilicity (LogP) compared to 4-fluoromandelic acid.
  • The hydroxyl group in 2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyacetic acid lowers LogP and pKa relative to methoxy-containing analogs .

Biological Activity

2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid (commonly referred to as F-MHA) is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings associated with F-MHA.

Chemical Structure and Properties

F-MHA is characterized by its unique chemical structure, which includes a fluorine atom and a methoxy group attached to a phenolic ring. This configuration contributes to its lipophilicity and potential bioactivity.

1. Anti-inflammatory Properties

Research indicates that F-MHA exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory processes. A study highlighted that F-MHA could effectively reduce the activation of NF-κB, a key transcription factor involved in inflammation, suggesting its utility in treating inflammatory diseases .

2. Antioxidant Activity

F-MHA has demonstrated antioxidant properties, which are essential for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals was assessed using various in vitro assays, revealing a strong capacity to inhibit lipid peroxidation and protect cellular components from oxidative damage .

3. Anticancer Potential

Emerging studies have suggested that F-MHA may possess anticancer properties. In vitro experiments have shown that F-MHA can induce apoptosis in cancer cell lines by activating caspase pathways while inhibiting cell proliferation through cell cycle arrest mechanisms. These findings indicate its potential as a therapeutic agent in oncology .

The biological activity of F-MHA can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : F-MHA inhibits key enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators.
  • Modulation of Signaling Pathways : The compound affects various signaling pathways, including MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Regulation : By modulating ROS levels, F-MHA helps maintain redox balance within cells, contributing to its protective effects against oxidative stress .

Case Study 1: Inflammatory Disease Model

In an animal model of acute inflammation, administration of F-MHA resulted in a significant reduction in edema and leukocyte infiltration compared to control groups. Histological analysis confirmed decreased tissue damage and inflammation markers, supporting its therapeutic potential in inflammatory conditions .

Case Study 2: Cancer Cell Line Studies

F-MHA was tested on various cancer cell lines, including breast and colon cancer cells. Results indicated that treatment with F-MHA led to reduced viability and increased apoptosis rates compared to untreated controls. The mechanism was linked to upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Data Summary

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis

Q & A

Q. What are the established synthetic routes for 2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or hydroxylation of fluorinated acetophenone precursors. For example, 2'-fluoro-4'-methoxyacetophenone (CAS 74457-86-6, C₉H₉FO₂) can serve as a key intermediate, followed by hydroxylation at the α-position . Optimization includes adjusting reaction temperature (e.g., 0–5°C for fluorination steps to minimize side reactions) and using catalysts like boron trifluoride etherate. Computational reaction path searches (e.g., via quantum chemical calculations) can identify energy barriers and guide experimental condition selection, reducing trial-and-error approaches .

Q. Which spectroscopic techniques are most effective for characterizing structural isomers of fluorinated phenylacetic acid derivatives?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, and ¹⁹F) is critical for distinguishing regioisomers. For example, the ¹⁹F NMR chemical shift of the ortho-fluoro group in 2-fluorophenylacetic acid (CAS 451-82-1) appears at δ −115 to −120 ppm, distinct from para-substituted analogs . IR spectroscopy can confirm hydroxyl and carbonyl groups (stretching bands at 3200–3600 cm⁻¹ and 1700–1750 cm⁻¹, respectively). Cross-referencing with databases like PubChem (e.g., 4-hydroxyphenylacetic acid, CAS 156-38-7) ensures accurate assignment of overlapping signals .

Q. How can purification challenges arising from polar byproducts be addressed during synthesis?

  • Methodological Answer : Membrane separation technologies (e.g., nanofiltration) or preparative HPLC with C18 columns effectively isolate polar impurities. For instance, adjusting mobile phase pH to 2.5–3.0 (using formic acid) enhances retention of carboxylic acid derivatives. Particle size analysis (e.g., via dynamic light scattering) ensures uniform stationary phase packing, improving resolution .

Advanced Research Questions

Q. What computational strategies predict regioselectivity in fluorination reactions for synthesizing this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to identify preferential fluorination sites. For example, the ortho position’s electron density (lowered by the methoxy group at para) favors electrophilic attack. Molecular dynamics simulations further assess solvent effects (e.g., DMF vs. THF) on reaction pathways, aligning with ICReDD’s computational-experimental feedback loop .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for fluorinated analogs?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) and 2D techniques (e.g., HSQC, NOESY) clarify dynamic processes like hindered rotation. For instance, the dihedral angle between the fluorine and hydroxyl groups in 2-(2-fluoro-4-methoxyphenyl) derivatives may cause splitting due to restricted rotation. Comparing with structurally similar compounds (e.g., 2-hydroxyphenylacetic acid, CAS 614-75-5) helps validate assignments .

Q. What advanced chromatographic methods resolve co-eluting isomers in LC-MS/MS analysis?

  • Methodological Answer : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) or ion mobility spectrometry (IMS) separate enantiomers or structural analogs. For fluorinated acids, mobile phase additives like ammonium fluoride enhance ionization efficiency in negative-ion mode. Method validation via spike-recovery experiments (using deuterated internal standards) ensures accuracy, as applied in PFAS analysis .

Q. How do steric and electronic effects influence the acid dissociation constant (pKa) of this compound?

  • Methodological Answer : Potentiometric titration coupled with DFT-derived partial charges quantifies pKa shifts. The electron-withdrawing fluoro group lowers the pKa of the hydroxyl group (≈2.8–3.2) compared to non-fluorinated analogs (e.g., 4-methoxyphenylacetic acid, pKa ≈4.1). Solvent polarity (e.g., water vs. DMSO) further modulates acidity, validated via UV-Vis spectroscopy at varying pH .

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